2-Hydroxymethyl-6-phenylpyridine
Overview
Description
2-Hydroxymethyl-6-phenylpyridine is a heterocyclic compound that belongs to the pyridine family. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound features a hydroxymethyl group at the second position and a phenyl group at the sixth position of the pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2-Hydroxymethyl-6-phenylpyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-6-phenylpyridine can be achieved through several methods. Another method includes the use of Grignard reagents to introduce the phenyl group, followed by hydroxymethylation .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of whole-cell biocatalysts for the preparation of hydroxymethylated pyridines is also being explored as a greener alternative .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-6-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 2-Carboxy-6-phenylpyridine.
Reduction: 2-Hydroxymethyl-6-cyclohexylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-6-phenylpyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-6-methylpyridine: Similar structure but with a methyl group instead of a phenyl group.
2-Hydroxymethyl-6-ethylpyridine: Similar structure but with an ethyl group instead of a phenyl group.
2-Hydroxymethyl-6-cyclohexylpyridine: Similar structure but with a cyclohexyl group instead of a phenyl group.
Uniqueness
2-Hydroxymethyl-6-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
(6-phenylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZBIMBCUEUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443974 | |
Record name | 2-Hydroxymethyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162614-73-5 | |
Record name | 2-Hydroxymethyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.